molecular formula C13H10FN5O2 B2991905 N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1323521-09-0

N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B2991905
CAS No.: 1323521-09-0
M. Wt: 287.254
InChI Key: KFJIRDRDLUNAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core (triazolo[4,3-a]pyrimidinone) linked to a 2-fluorophenylacetamide moiety. This structural framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-4-1-2-5-10(9)16-11(20)8-19-13(21)18-7-3-6-15-12(18)17-19/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJIRDRDLUNAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors under controlled conditions.

  • Cyclization Reactions: Forming the triazolo[4,3-a]pyrimidin-2-one core through cyclization processes.

  • Fluorination Reactions: Introducing the fluorophenyl group using fluorinating agents.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Types of Reactions:

  • Oxidation Reactions:

  • Reduction Reactions: Reducing functional groups to simpler forms.

  • Substitution Reactions: Replacing one functional group with another.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as potassium permanganate, chromium trioxide.

  • Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Various halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Investigated for its therapeutic properties, possibly in drug development. Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Heterocyclic Core Modification Molecular Weight (g/mol) Notable Properties/Applications
N-(2-Fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide (Target Compound) 2-Fluoro Triazolo[4,3-a]pyrimidinone ~350–360* Potential kinase inhibition
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide 2,5-Dimethyl + 4-fluoro 5-Amino-7-methyltriazolo[4,3-c]pyrimidinone 420.45 Enhanced lipophilicity; antimicrobial activity
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2,4-Difluoro Thieno[2,3-d]pyrimidinone + thio linkage 408.44 Sulfur-mediated electronic effects; agrochemical use
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) 2,6-Difluoro Triazolo[1,5-a]pyrimidine + sulfonamide 325.29 Herbicidal activity (ALS inhibitor)

*Estimated based on core structure and substituents.

Key Differences and Implications

Fluorine Substitution Patterns: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs. In contrast, 2,4-difluorophenyl () or 2,6-difluorophenyl () substituents increase steric bulk and electronic effects, altering receptor affinity .

Replacement of pyrimidinone with thieno[2,3-d]pyrimidinone () introduces sulfur atoms, altering electron distribution and solubility .

Biological Activity Trends :

  • Flumetsulam () demonstrates herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism linked to sulfonamide groups. The target compound lacks this group but may share bioactivity due to its triazolopyrimidine core .
  • N-(2,5-Dimethylphenyl)...acetamide () shows antimicrobial properties, suggesting that alkyl substituents (e.g., methyl groups) enhance membrane penetration .

Research Findings and Pharmacological Insights

  • Kinase Inhibition: Triazolopyrimidinones are known to inhibit kinases (e.g., cyclin-dependent kinases) by competing with ATP binding. The fluorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets .
  • Metabolic Stability : Fluorine substituents reduce oxidative metabolism, as seen in analogs like flumetsulam, which has a half-life >50 hours in soil .
  • Synthetic Accessibility : The acetamide linker in and simplifies derivatization, enabling structure-activity relationship (SAR) studies .

Biological Activity

N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidine derivatives , which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
  • Molecular Formula : C_{12}H_{10}FN_{5}O_{2}
  • Molecular Weight : 263.24 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties . The compound has been evaluated for its effectiveness against various bacterial strains. A study highlighted that triazole-based compounds often show potent activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit key enzymes involved in bacterial DNA replication and cell wall synthesis .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.5 - 16 μg/mL
Pseudomonas aeruginosa1 - 8 μg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors. For instance, compounds similar to N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide have demonstrated efficacy in inhibiting the growth of breast cancer cells in vitro .

Structure-Activity Relationship (SAR)

The biological efficacy of triazole derivatives is often influenced by their structural features. The presence of the fluorophenyl group in this compound may enhance lipophilicity and improve metabolic stability compared to analogs with other halogen substituents (e.g., chloro or bromo groups).

Key Findings from SAR Studies:

  • Substituent Effects : The introduction of electron-withdrawing groups like fluorine can increase the compound's binding affinity to biological targets.
  • Core Structure : The triazole-pyrimidine core is critical for maintaining biological activity and is often associated with diverse pharmacological effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole compounds, N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide exhibited promising antimicrobial activity against a panel of pathogens including MRSA and E. coli. The study reported an MIC value lower than that of conventional antibiotics such as ampicillin and norfloxacin .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of triazole derivatives found that N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide significantly inhibited the proliferation of MDA-MB-231 breast cancer cells with IC50 values comparable to established chemotherapeutics . This suggests potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.